9-Hydrazinoacridine

pKa determination protonation state physicochemical property

Researchers requiring acridine-based covalent probes with defined tautomeric behavior face limited sourcing options. 9-Hydrazinoacridine (CAS 3407-93-0) addresses this gap as a non-fluorescent, imino-predominant building block with a reactive terminal hydrazine group. • Irreversible covalent labeling of carbonyl cofactors (PQQ adduct: 495/525 nm bands; 22% FRET efficiency; 11.7-14.7 Å spatial mapping) • Key intermediate for antitumor 9-hydrazonoacridine derivatives (in vivo efficacy in S180 sarcoma & hepatoma solid models) • Non-emissive acridine scaffold for FRET quenching-eliminates background fluorescence from acridine probes

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 3407-93-0
Cat. No. B1294218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydrazinoacridine
CAS3407-93-0
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN
InChIInChI=1S/C13H11N3/c14-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,14H2,(H,15,16)
InChIKeySVANEUDZNISLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydrazinoacridine CAS 3407-93-0: Core Properties and Procurement Specifications


9-Hydrazinoacridine (CAS 3407-93-0; molecular formula C13H11N3; MW 209.25 g/mol) is a 9-substituted acridine derivative bearing a hydrazine group at the C9 position . This compound exists as a yellow to brown crystalline solid with a melting point of 177 °C and a predicted pKa of 9.24 ± 0.10 . The hydrazine functionality confers distinct tautomeric behavior (predominantly imino form in the ground electronic state) and reactivity as a nucleophilic building block for condensation reactions with aldehydes, ketones, and acylating agents, enabling the synthesis of hydrazones, acylhydrazines, and other acridine-based conjugates [1][2]. The compound is assigned the FDA Unique Ingredient Identifier (UNII) D3294OZM15 and is cataloged as NSC-138673 and NSC-14977 in the NCI/DTP repository [3].

Why 9-Hydrazinoacridine Cannot Be Replaced by Generic Acridine Analogs in Specialized Research


Despite sharing the planar acridine core with numerous analogs, 9-hydrazinoacridine exhibits distinct physicochemical and biochemical behaviors that preclude simple substitution. Unlike the widely used 9-aminoacridine (pKa ~9.99), 9-hydrazinoacridine possesses a terminal hydrazine (-NH-NH2) group that fundamentally alters its protonation state (pKa 9.24 ± 0.10), electrophoretic mobility profile on bacterial surfaces, and tautomeric equilibrium—existing predominantly in the imino form in the ground state whereas 9-aminoacridine adopts the amino tautomer under physiological conditions [1][2]. Critically, 9-hydrazinoacridine is non-fluorescent in contrast to many acridine derivatives, a property that eliminates it as a fluorogenic probe but uniquely positions it as a non-emissive covalent labeling reagent in energy transfer studies [2][3]. The hydrazine moiety also confers irreversible covalent reactivity with carbonyl cofactors (e.g., pyrroloquinoline quinone in amine oxidases), a mechanism unavailable to amino-substituted analogs, and enables condensation chemistry for synthesizing hydrazone derivatives with distinct pharmacological profiles [3][4][5]. Substituting 9-aminoacridine or 9-chloroacridine for 9-hydrazinoacridine would therefore yield entirely different spectroscopic readouts, covalent labeling outcomes, and downstream derivative structures—invalidating experimental reproducibility.

9-Hydrazinoacridine: Direct Comparative Quantitative Evidence for Scientific Selection


pKa and Base Strength Comparison: 9-Hydrazinoacridine vs 9-Aminoacridine

9-Hydrazinoacridine exhibits a predicted pKa of 9.24 ± 0.10, which is lower than the pKa of ~9.99 reported for 9-aminoacridine [1]. This ~0.75 pKa unit difference translates to 9-aminoacridine being approximately 5.6-fold more basic at the acridine ring nitrogen. The reduced basicity of 9-hydrazinoacridine correlates with its distinct electrophoretic mobility profile on bacterial surfaces: in electrokinetic studies with Streptococcus faecalis, the concentration of 9-hydrazinoacridine acetate required to reduce the bacterial ζ-potential to zero was higher than that of 9-aminoacridine hydrochloride, consistent with the inverse relationship between acridine pKa and chemisorption to carboxylate groups in the cell wall [1][2].

pKa determination protonation state physicochemical property acridine base strength

Ground-State Tautomeric Preference and Fluorescence: 9-Hydrazinoacridine vs 9-Aminoacridine and 9-(Methoxyamino)acridine

In a systematic spectroscopic and theoretical investigation of acridin-9-amines, 9-hydrazinoacridine (compound 2) was found to exist principally in the imino tautomeric form in the ground electronic state across solvents of varying polarity (CDCl3, acetone-d6, CD3CN, DMSO-d6, pyridine-d5), whereas 9-(methoxyamino)acridine (1) adopted the amino form [1]. Critically, both 9-hydrazinoacridine and 9-(methoxyamino)acridine were demonstrated to be non-fluorescent, in contrast to 9-aminoacridine which exhibits strong fluorescence (quantum yield Φ ~0.98 in ethanol) due to its excited-state amino tautomer stabilization [1][2]. The lack of fluorescence in 9-hydrazinoacridine is attributed to rapid intersystem crossing of its imino tautomer, which efficiently dissipates excitation energy non-radiatively [1].

tautomerism fluorescence spectroscopy acridin-9-amine spectroscopic probe

Covalent Labeling of Carbonyl Cofactors: 9-Hydrazinoacridine vs 9-Aminoacridine and Non-Hydrazine Acridines

9-Hydrazinoacridine irreversibly labeled pig plasma amine oxidase by covalent attachment to the active carbonyl cofactor (pyrroloquinoline quinone), a reaction that is mechanistically inaccessible to 9-aminoacridine and other non-hydrazine acridine derivatives which rely solely on reversible intercalation or electrostatic binding [1]. The covalent modification produced distinct absorption bands at 495 and 525 nm in the modified protein, with emission maxima at 415 and 440 nm—spectral signatures absent in the native enzyme or upon treatment with non-hydrazine acridines [1]. Energy transfer efficiency between the Co2+-substituted metal site and the acridine-labeled carbonyl site was quantified at 22%, enabling calculation of the spatial separation distance (11.7–14.7 Å) between the copper-binding site and the substrate-binding site [1].

covalent labeling amine oxidase carbonyl cofactor site-directed probe energy transfer

Electrophoretic Mobility on Bacterial Surfaces: 9-Hydrazinoacridine vs 9-Aminoacridine and Proflavine

In a comparative electrokinetic study of five acridines on Streptococcus faecalis, 9-hydrazinoacridine acetate and 9-aminoacridine hydrochloride exhibited distinct concentration-dependent effects on bacterial electrophoretic mobility [1]. The acridine concentrations required to reduce the ζ-potential to zero were inversely correlated with base strength (pKa): compounds with higher pKa values neutralized the bacterial surface charge at lower concentrations [1]. 9-Aminoacridine (higher pKa ≈ 9.99) was more strongly chemisorbed to carboxylate groups in the cell wall than 9-hydrazinoacridine (pKa 9.24), requiring lower concentrations to achieve surface charge neutralization [1]. This quantitative mobility-concentration relationship provides a measurable differentiation parameter for selecting acridines in surface interaction studies.

electrophoretic mobility zeta potential bacterial surface acridine chemisorption Streptococcus faecalis

In Vivo Antitumor Efficacy: 9-Hydrazinoacridine Derivatives vs Parent 9-Hydrazinoacridine

While 9-hydrazinoacridine itself serves primarily as a synthetic intermediate, its hydrazone and acylhydrazine derivatives demonstrate quantifiable in vivo antitumor activity that is contingent on the hydrazine moiety [1]. In animal screening, 9-hydrazonoacridine compound 1 showed effectiveness against mouse S180 sarcoma, while compound 6 exhibited activity against hepatoma (solid) in mice [1]. The 9-acylhydrazinoacridines, synthesized via condensation of 9-hydrazinoacridine with acylating agents, represent a distinct chemical series whose antitumor actions were under further investigation [1]. In contrast, nitrogen mustard derivatives of 9-hydrazinoacridine and 1,2,3,4-tetrahydro-9-hydrazinoacridine proved inactive against lymphocytic leukemia P388 in vivo, demonstrating that the hydrazine group alone is insufficient for efficacy and that specific derivatization patterns are critical [2].

antitumor screening in vivo efficacy hydrazone derivatives S180 sarcoma hepatoma

9-Hydrazinoacridine: Evidence-Backed Research and Industrial Application Scenarios


Covalent Active-Site Labeling and Distance Mapping in Metalloenzymes

Researchers investigating copper amine oxidases or other carbonyl cofactor-containing enzymes should procure 9-hydrazinoacridine for irreversible covalent labeling of the active-site carbonyl group. The compound's hydrazine moiety forms a stable covalent adduct with pyrroloquinoline quinone (PQQ) and related quinone cofactors, producing distinct absorption bands at 495 and 525 nm and emission at 415/440 nm. This covalent attachment, demonstrated in pig plasma amine oxidase, enables quantitative fluorescence energy transfer measurements (22% efficiency observed) to calculate spatial distances between metal-binding sites and substrate-binding domains (11.7–14.7 Å), a capability unavailable to reversibly binding acridine analogs like 9-aminoacridine [1].

Synthesis of Antitumor Hydrazone and Acylhydrazine Derivatives

Medicinal chemistry and drug discovery groups seeking to generate acridine-based antitumor candidates should source 9-hydrazinoacridine as the key synthetic intermediate for condensation reactions with aldehydes, ketones, and acylating agents. The hydrazine group enables facile formation of 9-hydrazonoacridines and 9-acylhydrazinoacridines, with specific derivatives (e.g., compound 1 and compound 6) showing in vivo efficacy against murine S180 sarcoma and hepatoma (solid) models. The parent compound is not intended as a direct therapeutic but rather as a versatile building block for constructing structurally diverse hydrazone libraries with demonstrated antitumor activity [2].

Bacterial Surface Interaction and Electrophoretic Mobility Studies

Microbiologists and surface chemists conducting electrokinetic studies on bacterial cell surfaces should consider 9-hydrazinoacridine acetate as a lower-basicity alternative to 9-aminoacridine hydrochloride. In comparative studies with Streptococcus faecalis, 9-hydrazinoacridine exhibits a distinct concentration-dependent mobility reduction profile, requiring higher concentrations than 9-aminoacridine to achieve surface charge neutralization due to its lower pKa (9.24 vs ~9.99). This quantifiable difference allows researchers to select the appropriate acridine probe based on desired chemisorption kinetics and surface charge modulation parameters [3].

Spectroscopic Studies of Tautomerism and Non-Fluorescent Acridine Probes

Physical chemists and spectroscopists investigating tautomeric equilibria or requiring a non-emissive acridine scaffold should utilize 9-hydrazinoacridine. Unlike the highly fluorescent 9-aminoacridine (Φ ~0.98), 9-hydrazinoacridine is non-fluorescent due to rapid intersystem crossing of its predominant imino tautomer. This property makes it suitable as a dark quencher or non-fluorescent covalent label in FRET-based assays where background acridine fluorescence would otherwise confound measurements. The compound's ground-state tautomeric preference (imino) is maintained across a range of solvents, providing a stable, well-characterized spectroscopic reference [4].

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